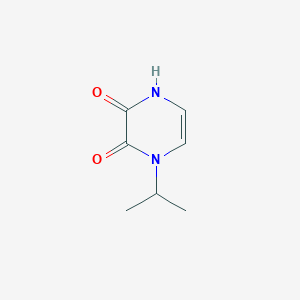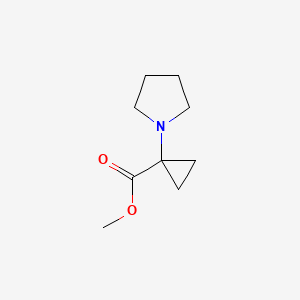![molecular formula C15H26N4O3S B6432491 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 2320221-58-5](/img/structure/B6432491.png)
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (hereafter referred to as 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been found to have a variety of biochemical and physiological effects that can be beneficial in certain laboratory experiments. In
科学研究应用
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential applications in a variety of scientific research areas. For example, it has been found to be useful in the study of enzyme kinetics, as it can act as an inhibitor of certain enzymes. It has also been used in studies of cell signaling pathways, as it can act as a modulator of certain cellular processes. Additionally, 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential use in the study of drug metabolism, as it can act as a substrate for certain metabolic pathways.
作用机制
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is thought to act by binding to certain proteins, such as enzymes and receptors, and modulating their activity. For example, it can act as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
Biochemical and Physiological Effects
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been found to have a variety of biochemical and physiological effects. For example, it can act as an inhibitor of certain enzymes, such as phospholipase A2, and can modulate the activity of certain cellular processes, such as cell signaling pathways. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
实验室实验的优点和局限性
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it has a wide range of potential applications, making it a versatile compound for use in a variety of scientific research areas. However, there are also some limitations to using 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane in laboratory experiments. For example, it is relatively unstable, making it difficult to store for long periods of time. Additionally, it can be toxic in high concentrations, making it important to use caution when handling.
未来方向
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has a wide range of potential applications in scientific research, and there are many possible future directions for its use. For example, it could be used in further studies of enzyme kinetics, cell signaling pathways, and drug metabolism. Additionally, it could be used in studies of other biochemical and physiological processes, such as gene expression and protein folding. Finally, it could be used in the development of new drugs or therapeutics, as it has the potential to modulate the activity of certain proteins or enzymes.
合成方法
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is synthesized through a two-step process. The first step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazabicyclo[2.2.2]octane (OSD) with trimethylsulfonium iodide (TMSI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and trimethylsulfonium iodide (TMSI). The second step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane with triethylsulfonium iodide (TESI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and triethylsulfonium iodide (TESI).
属性
IUPAC Name |
1-(oxolan-3-yl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-12-15(13(2)17(3)16-12)23(20,21)19-7-4-6-18(8-9-19)14-5-10-22-11-14/h14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAXAVBKHBRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)
![4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6432414.png)
![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)

